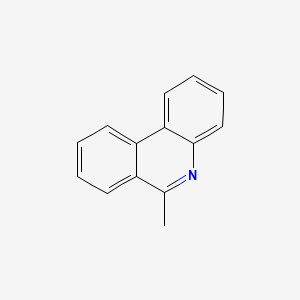

6-Methylphenanthridine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3955-65-5 |

|---|---|

Formule moléculaire |

C14H11N |

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

6-methylphenanthridine |

InChI |

InChI=1S/C14H11N/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15-10/h2-9H,1H3 |

Clé InChI |

IFMDPNYROKZRER-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C3=CC=CC=C13 |

SMILES canonique |

CC1=NC2=CC=CC=C2C3=CC=CC=C13 |

Autres numéros CAS |

3955-65-5 |

Origine du produit |

United States |

Ii. Advanced Methodologies for the Synthesis of 6 Methylphenanthridine and Its Chemical Congeners

Transition Metal-Catalyzed Synthetic Routes

Transition metals, particularly palladium and ruthenium, have emerged as powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex heterocyclic frameworks like phenanthridine (B189435). These methods often proceed under mild conditions and tolerate a wide range of functional groups, offering significant advantages over classical synthetic approaches.

Palladium-Mediated Cyclization and Cross-Coupling Reactions

Palladium catalysts are at the forefront of phenanthridine synthesis, facilitating a variety of transformations including Suzuki-Miyaura couplings, C-H activation/C-C bond formations, and tandem reactions. These methods provide access to a diverse array of substituted phenanthridines.

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a versatile tool for C-C bond formation. tcichemicals.comwikipedia.orglibretexts.org This reaction has been effectively employed in the synthesis of phenanthridines. One strategy involves the one-pot Suzuki coupling of appropriately substituted aromatic ortho-bromoaldehydes with ortho-aminoboronic acids. chemrxiv.org This approach allows for the direct construction of the phenanthridine core. The reaction is tolerant of various functional groups on the substrates, enabling the synthesis of a range of phenanthridine derivatives. researchgate.net

A notable application of this methodology is in the synthesis of chiral dihydrophenanthridines. A palladium(0)-catalyzed cascade reaction involving Suzuki cross-coupling and C-H arylation has been developed using chiral-bridged biphenyl (B1667301) phosphine-carboxylate bifunctional ligands (CB-Phos). rsc.org This method provides good to excellent yields and high enantioselectivities for a variety of chiral dihydrophenanthridines. rsc.org

The synthesis of the natural product trisphaeridine (B1211939) has also been accomplished using a Suzuki-Miyaura coupling as a key step to form the biphenyl precursor, which is then subjected to photochemical cyclization. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling in Phenanthridine Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Yield (%) | Ref |

| ortho-bromoaldehyde derivative | ortho-aminoboronic acid derivative | Pd catalyst | Phenanthridine derivative | Not specified | chemrxiv.org |

| Chiral substrate | Arylboronic acid | Pd(0)/CB-Phos | Chiral dihydrophenanthridine | Good to Excellent | rsc.org |

| 1-Bromo-2,4,5-trimethoxybenzene | Boronic acid 20 | Not specified | Aldehyde 21 | Not specified | nih.gov |

A highly efficient method for synthesizing phenanthridines involves the palladium-catalyzed intramolecular C–H activation/C–C cross-coupling of N-(2-haloaryl)imines. acs.orgnih.gov This straightforward approach allows for the direct formation of the central pyridine (B92270) ring of the phenanthridine system. acs.org The reaction is typically catalyzed by a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst in the presence of a suitable ligand, such as tricyclohexylphosphine (B42057) (PCy₃), and a base like cesium carbonate (Cs₂CO₃). acs.orgnih.govfigshare.comlookchem.com This protocol has been successfully applied to synthesize a library of phenanthridine derivatives in good yields. acs.orgnih.govfigshare.comlookchem.com

The reaction proceeds through the activation of a C-H bond on one of the aryl rings of the imine, followed by the formation of a new C-C bond with the carbon atom bearing the halogen. This methodology avoids the pre-functionalization of the C-H bond, making it an atom-economical process. An efficient palladium-catalyzed strategy has also been developed for the synthesis of indolo[1,2-f]phenanthridine derivatives through a dual C-H bond activation process. nih.gov

Table 2: Optimized Conditions for Intramolecular C–H Activation/C–C Bond Formation

| Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ (4) | PCy₃ (8) | Cs₂CO₃ (2.0) | THF | Not specified | Good | acs.orgnih.govfigshare.com |

| Pd(OAc)₂ (2) | PCy₃ (4) | Cs₂CO₃ (2.0) | THF | Not specified | Lower | lookchem.com |

| Pd(OAc)₂ (1) | PCy₃ (2) | Cs₂CO₃ (2.0) | THF | Not specified | Lower | lookchem.com |

| Pd(OAc)₂ (4) | P(o-tolyl)₃ (8) | Cs₂CO₃ (2.0) | THF | Lower | acs.org | |

| Pd(OAc)₂ (4) | dppm (8) | Cs₂CO₃ (2.0) | THF | Lower | acs.org |

This table presents a selection of conditions and their effect on the reaction yield as described in the literature.

A powerful one-pot strategy for the synthesis of phenanthridine derivatives is the palladium-catalyzed tandem Suzuki/C-H arylation reaction. nih.govsoton.ac.ukacs.org This approach combines a Suzuki coupling with an intramolecular C-H arylation in a single reaction vessel, offering a streamlined route to the phenanthridine core. nih.govsoton.ac.uk

This methodology has been particularly effective for the synthesis of 6-(trifluoromethyl)phenanthridines from readily available N-(2-bromophenyl)trifluoroacetimidoyl chlorides and arylboronic acids. nih.govacs.org The reaction proceeds in moderate to excellent yields and demonstrates the modularity of this approach for accessing diverse phenanthridine structures. nih.govacs.org The development of one-pot cascade reactions, such as Suzuki coupling followed by C-H oxidation and aromatization, further highlights the efficiency of tandem processes in constructing the phenanthridine framework. researchgate.net

A palladium(0)-mediated cyclization of imidoyl-selenides provides another route to 6-substituted phenanthridines. beilstein-journals.orgresearchgate.netresearchgate.net This method involves the insertion of a Pd(0) species into the carbon-selenium bond of the imidoyl-selenide precursor. beilstein-journals.orgresearchgate.net This is followed by an intramolecular carbopalladation onto an adjacent aryl ring. The subsequent rearomatization, with the loss of HPdSePh, yields the final phenanthridine product. beilstein-journals.org While this palladium-mediated route has been explored, in some cases, a radical-assisted homolytic aromatic substitution of diarylimines has been reported to be more efficient. beilstein-journals.org

Table 3: Examples of Pd(0)-Mediated Cyclization of Imidoyl-Selenides

| Imidoyl-Selenide Substrate | Catalyst System | Product | Yield (%) | Ref |

| 2a-2g | Pd(PPh₃)₄ | 1a-1g | Synthetically useful | researchgate.net |

Ruthenium-Catalyzed Annulation and Arylation Processes

Ruthenium catalysts have also proven to be effective in the synthesis of phenanthridines through annulation and arylation reactions. rsc.orgrsc.orgresearchgate.net A notable example is the ruthenium(II)-catalyzed cross-ring (5+1) annulation between 2-aminobiphenyls and activated olefins. rsc.orgresearchgate.net This method utilizes the free amine as a directing group to facilitate a cascade of C-H activation, annulation, and C-C bond cleavage, leading to the formation of the phenanthridine scaffold. rsc.orgresearchgate.net The reaction is typically catalyzed by [Ru(p-cymene)Cl₂]₂, a common and relatively inexpensive ruthenium precursor. researchgate.netsigmaaldrich.comwikipedia.org This protocol has been successfully applied to the synthesis of various phenanthridine derivatives, including the natural product trisphaeridine. rsc.orgresearchgate.net

Another ruthenium-catalyzed approach involves the ortho-arylation of acetanilides with aromatic boronic acids. rsc.orgresearchgate.net This reaction, catalyzed by a Ru(II) complex, provides ortho-arylated acetanilides which can then be converted into phenanthridine derivatives in a subsequent step. rsc.orgresearchgate.net

Table 4: Ruthenium-Catalyzed Synthesis of Phenanthridine Derivatives

| Starting Materials | Catalyst System | Reaction Type | Product | Yield (%) | Ref |

| 2-Aminobiphenyls, Activated Olefins | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | (5+1) Annulation | Phenanthridine derivatives | Good to High | rsc.orgresearchgate.net |

| Acetanilides, Aromatic Boronic Acids | Ru(II) complex, AgSbF₆, Cu(OTf)₂ | ortho-Arylation | ortho-Arylated acetanilides | Not specified | rsc.orgresearchgate.net |

Radical-Mediated Cyclization Strategies

Radical reactions offer a powerful toolkit for the construction of complex molecular architectures, often allowing for the formation of C-C bonds that are challenging to forge using conventional ionic pathways. These methods are particularly well-suited for the synthesis of phenanthridines through intramolecular cyclization events.

Homolytic aromatic substitution (HAS) provides a direct route to arylated compounds and has been successfully applied to the synthesis of phenanthridine derivatives. beilstein-journals.org In one such approach, diaryl-imines serve as suitable precursors for a variety of 6-arylphenanthridine derivatives under radical conditions. beilstein-journals.org The reaction is initiated by the abstraction of an imidoyl-H atom by a radical, followed by intramolecular cyclization of the resulting intermediate and subsequent oxidative aromatization to form the phenanthridine ring. beilstein-journals.org Another strategy involves the reaction of an isocyanide biphenyl with a phenyl radical generated from phenylboronic acid and a manganese salt, which leads to spontaneous cyclization and aromatization. beilstein-journals.org Furthermore, intramolecular homolytic aromatic substitution reactions of iminyl radicals, generated from the N-O bond cleavage of O-acyl or aryl oximes, have proven advantageous for the synthesis of phenanthridines. mdpi.com

Radical isonitrile insertion has become a powerful strategy for the C-6 functionalization of phenanthridines, enabling the introduction of a wide array of substituents. This method typically involves the reaction of a 2-isocyanobiphenyl derivative with a radical precursor. The generated radical adds to the isonitrile carbon, forming an imidoyl radical intermediate which then undergoes intramolecular cyclization. nih.gov This approach has been successfully employed for the synthesis of 6-alkylated, 6-arylated, 6-aroylated, and 6-trifluoromethylated phenanthridines. rsc.org For example, the reaction of 2-isocyanobiphenyls with aryl or heteroaryl boronic acids in the presence of Mn(acac)₃ as an oxidant affords the corresponding 6-arylated or 6-heteroarylated phenanthridines in good yields. rsc.org Similarly, using alkyl boronic acids as radical sources provides access to 6-alkylated phenanthridines. rsc.org

A notable advancement in phenanthridine synthesis involves a benzoyl peroxide-promoted reaction that proceeds through a dual C-H bond cleavage and dual C-C bond formation. scispace.comfigshare.comnih.gov This method allows for the α-phenanthridinylation of ethers by isocyanides, representing a facile pathway to 6-substituted phenanthridine derivatives. scispace.comfigshare.com The reaction tolerates a variety of functional groups, including methyl, fluoro, chloro, acetyl, methoxy (B1213986) carbonyl, cyano, and trifluoromethyl. figshare.comnih.gov The proposed mechanism involves the addition of a radical to the isonitrile followed by a radical aromatic cyclization. figshare.com

Electron-transfer-mediated processes offer an efficient route for the synthesis of phenanthridines through intramolecular arylation. A notable example is the photostimulated C-C cyclization of anions derived from N-(ortho-halobenzyl)arylamines, which proceeds in very good to excellent yields (79-95%) in liquid ammonia (B1221849) and DMSO. conicet.gov.aracs.orgnih.gov The N-(ortho-halobenzyl)arylamine precursors are readily obtained in good to very good isolated yields (44-85%) via nucleophilic substitution of ortho-halobenzylchlorides with various arylamines. conicet.gov.aracs.orgnih.gov The reaction of the anions of a diverse set of N-(ortho-halobenzyl)arylamines has been studied, and this methodology has been successfully extended to the synthesis of the natural product trispheridine in very good yield. conicet.gov.aracs.org Theoretical analysis using DFT methods has been employed to explain the regiochemical outcome of these reactions. conicet.gov.aracs.orgnih.gov

Table 2: Yields of Phenanthridine Synthesis via Intramolecular Arylation

| Substrate | Product | Yield (%) |

| N-(2-Iodobenzyl)aniline | Phenanthridine | 95 |

| N-(2-Iodobenzyl)-4-methylaniline | 2-Methylphenanthridine | 87 |

| N-(2-Iodobenzyl)-4-methoxyaniline | 2-Methoxyphenanthridine | 90 |

| N-(2-Bromobenzyl)aniline | Phenanthridine | 85 |

Data represents yields from the photostimulated cyclization of N-(ortho-halobenzyl)arylamine anions. conicet.gov.arnih.gov

Photochemical and Photoredox Catalysis in Phenanthridine Construction

The use of light to drive chemical reactions has emerged as a sustainable and powerful tool in organic synthesis. Photochemical and photoredox catalysis strategies enable the formation of reactive intermediates under mild conditions, facilitating the construction of the phenanthridine core.

Visible light-induced cyclizations have become a prominent method for synthesizing phenanthridines. These reactions often proceed through radical cascade processes, avoiding the need for harsh reagents and high temperatures. rsc.org For instance, the visible-light-induced radical cascade cyclization of 2-isocyanobiaryls offers a metal-free and base-free pathway to phenanthridines with broad substrate scope and excellent functional group compatibility. rsc.org This method relies on a 1,5-hydrogen atom transfer (1,5-HAT) mechanism. rsc.org

Another notable example is the visible light-induced reductive aza-6π electrocyclization of in situ formed imines from nitroarenes and aldehydes. nih.govrsc.org This process, often conducted under purple LEDs at room temperature, allows for the construction of a variety of 6- and multi-substituted phenanthridines in moderate to good yields. nih.govrsc.org The reaction is tolerant of diverse functional groups and has been applied to the late-stage functionalization of complex molecules like celecoxib. nih.govrsc.org

Furthermore, a photochemical approach utilizing diazo compounds as succinate (B1194679) precursors under visible-light irradiation with Eosin (B541160) Y as a photoredox catalyst allows for the construction of phenanthridines containing a succinate unit. acs.org These succinate-containing products can be further transformed into other valuable heterocyclic structures. acs.org

| Starting Materials | Catalyst/Conditions | Product | Key Features |

| 2-Isocyanobiaryls | Visible Light | Phenanthridines | Metal-free, base-free, 1,5-HAT mechanism rsc.org |

| Nitroarenes, Aldehydes | B₂nep₂, Purple LEDs | 6-Substituted Phenanthridines | Reductive aza-6π electrocyclization, room temperature nih.govrsc.org |

| 2-Isocyanobiphenyls, Diazo Compounds | Eosin Y, Visible Light | Succinic Ester-Containing Phenanthridines | Photochemical synthesis of functionalized phenanthridines acs.org |

| N-Biarylglycine Esters | Rose Bengal, Blue LED, Water | Phenanthridine-6-carboxylates | Metal-free, aerobic, ambient conditions rsc.org |

Organic dyes like Eosin Y and Eosin B have gained traction as inexpensive and environmentally friendly metal-free photoredox catalysts for phenanthridine synthesis. mdpi.commdpi.comnih.gov These catalysts can effectively mediate the cyclization of substrates such as O-2,4-dinitrophenyl oximes to form phenanthridines. mdpi.commdpi.com The reaction proceeds via the formation of an iminyl radical intermediate upon single-electron reduction of the oxime substrate by the excited photocatalyst. mdpi.com This is followed by an intermolecular homolytic aromatic substitution (HAS) to yield the phenanthridine product. mdpi.com

For example, the use of Eosin Y with i-Pr₂NEt as a terminal reductant under visible light irradiation has been shown to be effective for the synthesis of 6-methylphenanthridines from O-2,4-dinitrophenyl acetophenone (B1666503) oximes in excellent yields. mdpi.com Similarly, Eosin B has been utilized in the synthesis of 6-arylphenanthridines from arylhydrazines. d-nb.info The combination of Eosin B and blue LED light has been identified as an optimal condition for the aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines. scispace.com

| Substrate | Photocatalyst | Key Intermediate | Product | Yield |

| O-2,4-Dinitrophenyl oximes | Eosin Y | Iminyl radical | Phenanthridines | Up to 80% mdpi.com |

| O-2,4-Dinitrophenyl acetophenone oximes | Eosin Y | Iminyl radical | 6-Methylphenanthridines | 85-92% mdpi.com |

| 2-Isocyanobiphenyls, Hydrazines | Eosin B | Cation radical | 6-Substituted Phenanthridines | Good scispace.com |

The synergistic combination of photoredox catalysis with transition metal catalysis, known as dual catalysis, has opened new avenues for C-H functionalization and cross-coupling reactions. nih.govbeilstein-journals.org In this approach, a photocatalyst absorbs light to generate a reactive radical intermediate, which then engages with a metal catalyst in a separate catalytic cycle to form the final product. nih.gov

Iridium-based photocatalysts are often paired with nickel catalysts in these dual catalytic systems. nih.gov The excited iridium complex can oxidize a radical precursor, which then coordinates with a Ni(I) center. The resulting Ni(II) species is subsequently reduced by the transient Ir(II) intermediate, regenerating the iridium photocatalyst and a Ni(I) species that can undergo oxidative addition with an aryl bromide, ultimately leading to the desired product via reductive elimination. nih.gov This strategy has been successfully applied to various cross-coupling reactions, demonstrating the power of combining light-harvesting and metal-mediated bond formation. nih.govbeilstein-journals.org Engineered covalent organic frameworks (COFs) have also been developed to co-localize iridium and nickel complexes, creating a heterogeneous photoredox dual catalytic system. nih.gov

The photocyclization of arylimines in the presence of oxygen provides a mild and efficient route to phenanthridines. researchgate.netablesci.commdpi.com This method typically involves UV light-promoted E/Z isomerization of the imine, followed by cyclization of the excited π,π* E isomer and subsequent oxidation of the dihydrophenanthridine intermediate by oxygen. mdpi.com This approach has been used to synthesize a variety of phenanthridine derivatives. researchgate.netmdpi.com

Electrochemical Synthesis of 6-Methylphenanthridines

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive reactions, often avoiding the need for stoichiometric reagents. A notable application is the electrochemical synthesis of 6-methylphenanthridines from 2-isocyanobiaryls. citedrive.comcbs.dknih.govresearchgate.net

In this process, N,N-dimethylformamide (DMF) serves as the methyl source. citedrive.comcbs.dknih.govresearchgate.net The reaction operates at ambient temperature and avoids the use of harmful methylating agents. Mechanistic studies suggest that DMF provides a methylene (B1212753) synthon, which is then reduced at the cathode and undergoes tautomerization. citedrive.comcbs.dknih.gov This method is environmentally benign as it circumvents the need for metal-based reagents and harsh reaction conditions. citedrive.comcbs.dknih.govresearchgate.net

| Starting Material | Reagent/Conditions | Product | Key Advantages |

| 2-Isocyanobiaryls | DMF, Electrochemical | 6-Methylphenanthridines | Ambient temperature, avoids harmful methylating agents, metal-free citedrive.comcbs.dknih.govresearchgate.net |

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity. tcichemicals.comfrontiersin.org Cascade reactions, involving a sequence of intramolecular transformations, also provide a powerful means to construct complex structures like phenanthridines. rsc.orgmdpi.comd-nb.infobeilstein-journals.org

A visible-light-induced radical cascade cyclization of 2-isocyanobiaryls has been developed for phenanthridine synthesis. rsc.org This reaction proceeds without the need for a base, metals, or high temperatures. rsc.org Another example involves a cascade reaction initiated by the Hendrickson reagent, which converts a stable amide precursor into a reactive imido-carbonium intermediate that then undergoes an intramolecular Friedel-Crafts reaction to form the phenanthridine ring system. thieme-connect.comsemanticscholar.org This method has been used to synthesize 6-methylphenanthridine in high yield. thieme-connect.com

Furthermore, a photocatalyzed radical cascade reaction involving 2-isocyanobiaryls and a radical source can lead to the formation of the phenanthridine scaffold. d-nb.infobeilstein-journals.org Different radical sources can be employed to introduce various substituents at the 6-position of the phenanthridine core. d-nb.infobeilstein-journals.org

Strategic Precursor Design for this compound Scaffolds

Modern synthetic approaches to phenanthridine derivatives prioritize efficiency, selectivity, and functional group tolerance. The design of the starting materials is paramount to the success of these strategies. By engineering precursors with specific reactive sites, chemists can direct intramolecular cyclization reactions to build the phenanthridine framework under increasingly mild and controlled conditions. The following subsections detail the use of 2-isocyanobiaryls and N-(ortho-halobenzyl)arylamines, which serve as versatile platforms for radical and electron-transfer-mediated cyclizations to yield phenanthridines.

The radical cyclization of 2-isocyanobiaryls represents a powerful and versatile method for synthesizing 6-substituted phenanthridine derivatives. beilstein-journals.org This strategy is predicated on the addition of a radical species to the isocyano group of the 2-isocyanobiaryl precursor. beilstein-journals.org This initial addition generates a key imidoyl radical intermediate, which then undergoes an intramolecular cyclization onto the adjacent aryl ring. beilstein-journals.org Subsequent aromatization furnishes the stable phenanthridine core. beilstein-journals.org A variety of radical sources, including those generated via photoredox catalysis, can be employed to initiate this cascade, allowing for the introduction of diverse substituents at the 6-position of the phenanthridine ring. beilstein-journals.orgmdpi.com

A noteworthy advancement in this area is the development of an environmentally benign electrochemical method for the synthesis of 6-methylphenanthridines from 2-isocyanobiaryls. citedrive.comcbs.dk This protocol uniquely employs N,N-dimethylformamide (DMF) as both the solvent and the methyl source, avoiding the need for hazardous methylating agents. citedrive.comresearchgate.net The reaction proceeds at ambient temperature under metal-free conditions. citedrive.comresearchgate.net Mechanistic studies suggest that the process involves the electrochemical generation of a methylene synthon from DMF, which then participates in the cyclization cascade to yield the this compound product. citedrive.comcbs.dk This electro-oxidative methylation offers a green and efficient alternative to traditional methods. cbs.dkresearchgate.net

Table 1: Electrochemical Synthesis of this compound Derivatives from 2-Isocyanobiaryls

This table summarizes the yields of various this compound derivatives synthesized via the electrochemical methylation of the corresponding 2-isocyanobiaryl precursors using DMF as the methyl source.

| Entry | 2-Isocyanobiaryl Precursor | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Isocyano-4'-methylbiphenyl | 6,9-Dimethylphenanthridine | 85 |

| 2 | 4'-Fluoro-2-isocyanobiphenyl | 9-Fluoro-6-methylphenanthridine | 81 |

| 3 | 4'-Chloro-2-isocyanobiphenyl | 9-Chloro-6-methylphenanthridine | 83 |

| 4 | 4'-Bromo-2-isocyanobiphenyl | 9-Bromo-6-methylphenanthridine | 80 |

| 5 | 2-Isocyano-4'-(trifluoromethyl)biphenyl | 6-Methyl-9-(trifluoromethyl)phenanthridine | 72 |

| 6 | 2-Isocyano-3'-methylbiphenyl | 6,8-Dimethylphenanthridine | 75 |

Data sourced from research on the electrochemical methylation of 2-isocyanobiaryls. citedrive.com

N-(ortho-Halobenzyl)arylamines are highly effective precursors for the synthesis of the core phenanthridine structure (5,6-unsubstituted) and its derivatives through an electron-transfer-mediated intramolecular arylation. acs.orgbeilstein-journals.org These starting materials are readily prepared in good yields via the nucleophilic substitution of ortho-halobenzyl chlorides with various anilines. acs.org

The key transformation involves the cyclization of the anion of the N-(ortho-halobenzyl)arylamine. acs.org This reaction can be stimulated by photolysis and proceeds in solvents like liquid ammonia or DMSO, typically in the presence of a strong base such as potassium tert-butoxide. acs.orgbeilstein-journals.org The process is understood to follow an SRN1 (substitution radical-nucleophilic, unimolecular) mechanism, a chain reaction involving radical and radical anion intermediates. beilstein-journals.org This methodology has proven to be highly efficient, affording a range of substituted phenanthridines in very good to excellent yields. acs.org The versatility of the approach allows for the synthesis of natural products, such as trispheridine. acs.org The radical-based pathway using these precursors is advantageous due to the accessibility of the starting materials and the generally mild reaction conditions. beilstein-journals.orgbeilstein-journals.org

Table 2: Synthesis of Phenanthridines from N-(ortho-Halobenzyl)arylamines via Photostimulated Cyclization

This table presents the yields for the synthesis of various phenanthridine derivatives from the corresponding N-(ortho-halobenzyl)arylamine precursors in liquid ammonia.

| Entry | Arylamine | ortho-Halobenzyl Moiety | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | 2-Chlorobenzyl | Phenanthridine | 95 |

| 2 | 4-Methoxyaniline | 2-Chlorobenzyl | 9-Methoxyphenanthridine | 94 |

| 3 | 4-Fluoroaniline | 2-Chlorobenzyl | 9-Fluorophenanthridine | 85 |

| 4 | 3-Methoxyaniline | 2-Chlorobenzyl | 8-Methoxyphenanthridine | 92 |

| 5 | Aniline | 2-Bromobenzyl | Phenanthridine | 94 |

| 6 | 4-Chloroaniline | 2-Chlorobenzyl | 9-Chlorophenanthridine | 79 |

Data sourced from studies on the electron-transfer-mediated synthesis of phenanthridines. acs.org

Iii. Rigorous Mechanistic Investigations of 6 Methylphenanthridine Transformations

Elucidation of Reaction Pathways and Catalytic Cycles

The synthesis of 6-methylphenanthridine can be achieved through various reaction pathways, with recent advancements focusing on environmentally benign methods. One such method is the electrochemical synthesis from 2-isocyanobiaryls using N,N-dimethylformamide (DMF) as a methyl source. citedrive.comnih.govcbs.dk Mechanistic studies suggest that this process involves the delivery of a methylene (B1212753) synthon from DMF, followed by reduction at the cathode and subsequent tautomerization. citedrive.comnih.govcbs.dk This electrochemical approach operates at ambient temperature and avoids the need for metal-based reagents and harsh conditions. citedrive.comnih.govcbs.dk

Another well-explored pathway is the visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines. scispace.com A plausible mechanism begins with the photoexcitation of a photosensitizer, such as eosin (B541160) B, which is then quenched by hydrazine (B178648) to form a cation radical. scispace.com This radical can undergo further transformations, including the formation of an imidoyl radical, which then proceeds through intramolecular aromatic substitution to generate a cyclohexadienyl intermediate. scispace.com Subsequent deprotonation leads to the final 6-substituted phenanthridine (B189435) product. scispace.com

Palladium-catalyzed reactions also offer a common route to phenanthridine derivatives. For instance, the cyclization of N-picolinamide-substituted biphenyls can be directed by a palladium catalyst, which simultaneously facilitates the biphenyl (B1667301) conjugation and the subsequent cyclization to a dihydrophenanthridine, which is then easily converted to phenanthridine. beilstein-journals.org Palladium-mediated cyclization of imidoyl-selenides has also been reported, which is proposed to involve the insertion of a Pd(0) species into the carbon-selenium bond, followed by carbopalladation onto the adjacent phenyl ring and subsequent rearomatization. beilstein-journals.org

Radical-based syntheses are also prevalent, often initiated by UV irradiation. beilstein-journals.org For example, the reaction of diaryl-imines can proceed via homolytic aromatic substitution, where an initial imidoyl-H atom abstraction is followed by intramolecular cyclization and oxidative aromatization to form the phenanthridine ring. beilstein-journals.org

A summary of various synthetic pathways is presented in the table below.

| Starting Material(s) | Key Reagents/Conditions | Proposed Intermediate(s) | Reference(s) |

| 2-Isocyanobiaryls, N,N-dimethylformamide (DMF) | Electrochemical, ambient temperature | Methylene synthon | citedrive.comnih.govcbs.dk |

| 2-Isocyanobiphenyls, Hydrazines | Visible light, Eosin B, O₂ | Cation radical, Imidoyl radical, Cyclohexadienyl radical | scispace.com |

| N-picolinamide-substituted biphenyls | Palladium catalyst | Dihydrophenanthridine | beilstein-journals.org |

| Imidoyl-selenides | Pd(0) catalyst | Organopalladium species | beilstein-journals.org |

| Diaryl-imines | Radical initiator (e.g., t-BuO•) | Imidoyl radical | beilstein-journals.org |

| N-(o-halobenzyl)arylamines | Photoinitiation, t-BuOK | Amide anion | beilstein-journals.org |

Identification and Characterization of Reactive Intermediates

The formation of this compound through various synthetic routes often involves the generation of radical anions and other radical intermediates. In photostimulated reactions, such as the cyclization of anions from N-(ortho-halobenzyl)arylamines, an electron transfer process can lead to the formation of a radical anion. beilstein-journals.orgacs.org This is a key step in the SRN1 (substitution nucleophilic radical) mechanism, where the photoinduced electron transfer to the amide anion initiates the cyclization process. beilstein-journals.org

In visible-light-mediated syntheses of 6-substituted phenanthridines from 2-isocyanobiphenyls and hydrazines, the reaction is initiated by the formation of a cation radical from the hydrazine after quenching the excited photosensitizer. scispace.com This cation radical then participates in a cascade of single-electron transfer steps. A superoxide (B77818) radical anion, formed from oxygen, can react with an intermediate to generate a radical species that ultimately leads to the formation of an imidoyl radical. scispace.com The involvement of radical species in these pathways is often confirmed by the use of radical inhibitors like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), which can quench the reaction. beilstein-journals.org

The imidoyl radical is a central intermediate in several synthetic strategies for constructing the phenanthridine core. beilstein-journals.org For instance, in the radical-mediated cyclization of diaryl-imines, the reaction is initiated by the abstraction of the imidoyl hydrogen atom by a radical species, such as the t-butoxyl radical (t-BuO•), to form an imidoyl radical. beilstein-journals.org

This imidoyl radical then undergoes an intramolecular homolytic aromatic substitution (HAS) onto an adjacent aryl ring. scispace.combeilstein-journals.org This cyclization step is followed by an oxidative aromatization process to yield the final phenanthridine product. beilstein-journals.org Similarly, in the visible-light-induced reaction of 2-isocyanobiphenyls, the formation of an imidoyl radical is a key step that precedes the intramolecular aromatic substitution to form a cyclohexadienyl intermediate. scispace.com

Electron Transfer Processes in Cyclization Phenomena

Electron transfer (ET) is a fundamental process that initiates many of the cyclization reactions leading to phenanthridine derivatives. Photochemical methods, in particular, rely on ET to generate the necessary reactive intermediates. For example, the synthesis of phenanthridines from N-(ortho-halobenzyl)arylamines is initiated by a photoinduced electron transfer to an amide anion. beilstein-journals.org This single electron transfer (SET) step is characteristic of the SRN1 mechanism. beilstein-journals.orgacs.org

Visible-light photocatalysis also heavily involves electron transfer events. In the synthesis of 6-substituted phenanthridines, the process begins with the photoexcitation of a sensitizer, which then transfers an electron to or from a substrate molecule to generate a radical ion. scispace.com For instance, excited eosin B is quenched by hydrazine to produce a cation radical, initiating the reaction cascade. scispace.com The photocatalyst is regenerated through subsequent electron transfer steps, often involving oxygen. scispace.com The use of a photocatalyst like [fac-Ir(ppy)₃] in the reaction of biphenyl isocyanides with alkyl bromides also proceeds via a single electron transfer process to drive the transformation. beilstein-journals.org

Computational Chemistry Approaches to Reaction Mechanisms

While specific DFT studies focusing exclusively on the transition state analysis of this compound synthesis are not prevalent in the provided search results, DFT calculations are a powerful tool for understanding related reaction mechanisms. For instance, in the hydrothiolation of alkynes catalyzed by CuNPs/TiO₂, DFT calculations have been employed to explore the reaction mechanism. acs.org Similarly, the mechanism of cytochrome P450-catalyzed N-methylhydroxylation of nicotine (B1678760) has been investigated using quantum mechanical/molecular mechanical (QM/MM) calculations, which often incorporate DFT. rsc.org These studies demonstrate the capability of computational chemistry to elucidate reaction pathways, determine free energy barriers, and predict regioselectivity. rsc.org Such computational approaches could be invaluable in analyzing the transition states of the various synthetic routes to this compound, providing detailed insights into the energetics and geometries of the intermediates and transition structures involved in both the catalytic cycles and radical-mediated pathways.

Molecular Simulations for Mechanistic Insights

Machine Learning Models for Reaction Mechanism Prediction

The application of machine learning (ML) models to predict the reaction mechanisms of this compound has not been specifically documented in the available research. The field of using ML for chemical reactivity prediction is advancing, with models being developed to forecast reaction outcomes, yields, and conditions for various classes of organic reactions. cmu.edunih.govnih.gov These models are often trained on large datasets of diverse chemical transformations. researchgate.net However, studies detailing the training and application of such models specifically for predicting the mechanistic pathways of this compound transformations are currently absent from the scientific literature.

Kinetic and Stereochemical Investigations (if applicable without biological context)

Specific kinetic and stereochemical data for non-biological transformations of this compound are not extensively reported in the current body of scientific literature. While the synthesis of this compound and its derivatives has been described, detailed kinetic analyses, such as reaction rate constants and reaction orders under various conditions, are not provided. researchgate.netresearchgate.net Similarly, while the stereochemistry of coordination compounds involving phenanthridine-like ligands has been a subject of interest, specific stereochemical investigations into the synthesis or transformation of this compound itself, outside of a biological context, are not available. x-mol.comresearchgate.net General principles of chemical kinetics and stereochemistry are well-established, but their specific application to generate detailed mechanistic insights into this compound reactions is an area that requires further research. upi.eduyoutube.comyoutube.comlibretexts.orglibretexts.org

Iv. Advanced Spectroscopic and Structural Elucidation of 6 Methylphenanthridine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For 6-methylphenanthridine, with a molecular formula of C₁₄H₁₁N, the theoretical monoisotopic mass can be calculated with a high degree of precision. This calculated value serves as a benchmark against which the experimentally obtained m/z value is compared. The confirmation of the molecular formula is achieved when the experimentally measured mass aligns with the theoretical mass within a very narrow margin of error, typically in the parts per million (ppm) range. This level of accuracy provides strong evidence for the elemental composition of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N |

| Calculated m/z ([M+H]⁺) | 194.0964 |

| Experimental m/z ([M+H]⁺) | Data not available in search results |

| Mass Error (ppm) | Data not available in search results |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An FTIR spectrum is a plot of this absorption as a function of wavenumber (cm⁻¹).

For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic structure. Key vibrational modes would include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching within the phenanthridine (B189435) core, and various bending vibrations that are characteristic of the substitution pattern on the aromatic rings. The analysis of these bands provides a molecular fingerprint, confirming the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Methyl (CH₃) |

| 1650-1500 | C=C and C=N Stretch | Aromatic and Heterocyclic Rings |

| 1500-1400 | C-H Bend | Methyl (CH₃) |

| 900-675 | C-H Bend (Out-of-plane) | Aromatic |

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, it is possible to determine the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. This would include the determination of the crystal system and space group, the precise dimensions of the unit cell, and the exact coordinates of each atom in the molecule. This data allows for the unequivocal confirmation of the molecular connectivity and conformation of this compound in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

V. Reactivity Profiles and Chemical Transformations of 6 Methylphenanthridine

Functionalization and Derivatization at the Phenanthridine (B189435) Core

The phenanthridine core of 6-methylphenanthridine can be functionalized through various methods, primarily involving C-H activation and derivatization of the methyl group. These transformations are crucial for the synthesis of novel derivatives with potentially enhanced biological or material properties.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the phenanthridine skeleton. nih.gov These methods offer an atom-economical approach to introduce new substituents onto the aromatic rings. For instance, palladium-catalyzed direct arylation can be employed to form C-C bonds at specific positions of the phenanthridine core, although the regioselectivity can be influenced by the directing effects of existing substituents and the specific catalytic system used.

Furthermore, the methyl group at the 6-position serves as a handle for various derivatization reactions. It can undergo oxidation to an aldehyde or a carboxylic acid, providing a gateway to a wide array of further chemical modifications. Condensation reactions with active methylene (B1212753) compounds can also be performed on the methyl group, leading to the extension of the side chain and the introduction of new functional groups.

| Transformation Type | Reagents and Conditions | Product Type |

| C-H Arylation | Pd catalyst, aryl halide, base | Aryl-substituted 6-methylphenanthridines |

| Methyl Group Oxidation | Oxidizing agent (e.g., KMnO4, SeO2) | 6-Formylphenanthridine, Phenanthridine-6-carboxylic acid |

| Knoevenagel Condensation | Active methylene compound, base | 6-(Substituted-vinyl)phenanthridines |

Reactions with Diverse Nucleophiles (e.g., Pseudobase Formation)

The nitrogen atom in the phenanthridine ring imparts an electron-deficient character to the heterocyclic system, making it susceptible to nucleophilic attack, particularly after quaternization. The reaction of this compound with alkylating agents, such as methyl iodide, leads to the formation of the corresponding N-methyl-6-methylphenanthridinium salt. This quaternization significantly enhances the electrophilicity of the phenanthridine core.

These N-alkylated salts readily react with a variety of nucleophiles. A classic example is the reaction with hydroxide (B78521) ions, which leads to the formation of a pseudobase. This equilibrium process involves the addition of the hydroxide ion to the C6 position, disrupting the aromaticity of the heterocyclic ring. The position of this equilibrium is dependent on the pH of the solution. Other nucleophiles, such as cyanide ions, can also add to the C6 position of the N-alkylated salts, forming stable adducts.

| Nucleophile | Product of Reaction with N-Methyl-6-methylphenanthridinium salt |

| Hydroxide (OH⁻) | N-Methyl-6-hydroxy-6-methyl-5,6-dihydrophenanthridine (Pseudobase) |

| Cyanide (CN⁻) | N-Methyl-6-cyano-6-methyl-5,6-dihydrophenanthridine |

| Grignard Reagents (RMgX) | N-Methyl-6-alkyl/aryl-6-methyl-5,6-dihydrophenanthridine |

Electrophilic and Radical Mediated Transformations

Electrophilic aromatic substitution on the phenanthridine core of this compound is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic rings towards electrophilic attack. msu.edu However, under forcing conditions, reactions such as nitration and halogenation can occur. The directing effect of the nitrogen atom and the methyl group will influence the position of substitution. Theoretical considerations suggest that electrophilic attack is most likely to occur on the benzene (B151609) rings rather than the pyridine (B92270) ring. The precise regioselectivity is a subject of ongoing investigation and is highly dependent on the reaction conditions and the nature of the electrophile. libretexts.orgyoutube.com

Radical-mediated transformations, on the other hand, offer a viable alternative for the functionalization of this compound. The synthesis of phenanthridine derivatives often proceeds through radical intermediates. nih.gov Radical addition reactions to the phenanthridine core can be initiated by various radical sources. The regioselectivity of these additions is governed by the stability of the resulting radical intermediate. The presence of the methyl group at the 6-position can influence the reactivity and selectivity of these radical reactions. nih.gov

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro-6-methylphenanthridine (position of substitution varies) aiinmr.commasterorganicchemistry.comscribd.com |

| Electrophilic Halogenation | Halogen, Lewis Acid | Halo-6-methylphenanthridine (position of substitution varies) libretexts.orgwikipedia.orglibretexts.orgdocbrown.info |

| Radical Addition | Radical initiator, Radical precursor | Addition products on the phenanthridine core mdpi.com |

Aromatization Processes and Stability Considerations

The synthesis of this compound and its derivatives often involves a final aromatization step. rsc.org For instance, the cyclization of precursors can lead to dihydro-6-methylphenanthridine intermediates. These intermediates can then be aromatized through oxidation to yield the fully aromatic this compound. This aromatization process is a key driving force for the reaction, as it leads to the formation of a highly stable, conjugated π-system.

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity and chemoselectivity are critical considerations in the chemical transformations of this compound, given the presence of multiple reactive sites and functional groups.

In electrophilic substitution reactions, the regioselectivity is determined by the combined directing effects of the nitrogen atom and the methyl group. libretexts.orgyoutube.com The electron-withdrawing nitrogen deactivates the ring system, particularly the pyridine ring, while the methyl group is an activating ortho-, para-director for the benzene ring to which it is not directly attached. The interplay of these electronic effects, along with steric factors, dictates the position of electrophilic attack. researchgate.net

In nucleophilic additions to N-alkylated 6-methylphenanthridinium salts, the attack is highly regioselective for the C6 position due to the positive charge localization on the nitrogen and the resulting activation of the adjacent carbon.

Chemoselectivity becomes important when this compound bears additional functional groups. For instance, in a molecule containing both the phenanthridine core and another reactive moiety, a careful choice of reagents and reaction conditions is necessary to achieve selective transformation of the desired functional group. For example, the oxidation of a side chain can be performed selectively without affecting the aromatic core by using mild oxidizing agents. Similarly, reactions at the nitrogen atom, such as quaternization, can be achieved chemoselectively in the presence of other nucleophilic centers.

Vi. Advanced Chemical Applications of 6 Methylphenanthridine Derivatives

6-Methylphenanthridine as a Ligand in Homogeneous Catalysis

The application of this compound in homogeneous catalysis primarily revolves around its role as a ligand, where the nitrogen atom can coordinate to a metal center. The steric and electronic properties of the phenanthridine (B189435) skeleton can be finely tuned through substitution, influencing the catalytic activity and selectivity of the resulting metal complex.

The design of phenanthridine-based ligands for catalysis often involves the introduction of additional donor groups to create multidentate ligands, which can form stable complexes with transition metals. A common strategy is the functionalization of the phenanthridine core with phosphine (B1218219) moieties, leading to P,N-type ligands. The synthesis of such ligands can be achieved through various organic methodologies, including lithiation of a halogenated phenanthridine followed by reaction with a chlorophosphine. While specific examples detailing the synthesis of phosphine-functionalized this compound are not extensively documented in the literature, the general principles of phosphine ligand synthesis can be applied. For instance, a bromo-substituted this compound could be lithiated and then quenched with chlorodiphenylphosphine (B86185) to yield a diphenylphosphino-6-methylphenanthridine ligand. The steric bulk and electronic nature of the phosphine group, as well as its position on the phenanthridine ring, are critical design elements that can be varied to modulate the catalytic performance of the corresponding metal complex.

While the direct application of this compound-based ligands in organometallic catalysis is an emerging area of research, the broader class of phenanthridine-containing ligands has shown promise in various catalytic transformations. These complexes are often employed in cross-coupling reactions, where the ligand plays a crucial role in the catalytic cycle by influencing the rates of oxidative addition, transmetalation, and reductive elimination. For example, palladium complexes bearing N-heterocyclic carbene (NHC) ligands derived from phenanthridine could potentially be active catalysts for Suzuki-Miyaura or Heck coupling reactions. The phenanthridine moiety can influence the stability and reactivity of the catalytic intermediates. Although specific data for this compound ligands in these reactions is limited, the general principles of organometallic catalysis suggest that such ligands could offer unique steric and electronic profiles beneficial for catalytic activity and selectivity.

The development of chiral ligands based on the this compound scaffold is a promising avenue for asymmetric catalysis. The inherent planarity and rigidity of the phenanthridine ring system can be exploited to create a well-defined chiral environment around a metal center. One notable example in a related system is the asymmetric hydrogenation of phenanthridines themselves, which has been achieved with high enantioselectivity using chiral borane (B79455) catalysts. In one study, various substituted phenanthridines were hydrogenated to the corresponding dihydrophenanthridines in high yields and with enantiomeric excesses (ee) of up to 93%. researchgate.net This transformation highlights the potential for achieving high levels of stereocontrol in reactions involving the phenanthridine core.

While direct examples of this compound-derived ligands in enantioselective catalysis are scarce, the synthesis of N-C axially chiral phenanthridin-6-one derivatives has been reported. This demonstrates that chirality can be effectively introduced and controlled within the phenanthridine framework, paving the way for the design of novel chiral ligands for a range of enantioselective transformations.

Below is a table summarizing the results of the asymmetric hydrogenation of various phenanthridine derivatives using a chiral borane catalyst.

| Entry | Phenanthridine Derivative | Yield (%) | ee (%) |

| 1 | Phenanthridine | 95 | 85 |

| 2 | 2-Methylphenanthridine | 96 | 88 |

| 3 | 4-Methylphenanthridine | 94 | 90 |

| 4 | 2,8-Dimethylphenanthridine | 92 | 93 |

Metal-ligand cooperation (MLC) is a powerful concept in catalysis where both the metal center and the ligand actively participate in bond activation processes. researchgate.netsci-hub.seiastate.edu This contrasts with traditional catalysis where the ligand is often a passive spectator. Aromatization-dearomatization sequences in ligands containing a pyridine (B92270) or related N-heterocyclic core are a common motif in MLC. nsf.gov While direct evidence of MLC involving this compound is not well-documented, the structurally similar phenanthroline and pyridine-based pincer ligands have been shown to engage in MLC. nsf.gov

In these systems, the N-heterocyclic part of the ligand can be dearomatized upon deprotonation of an attached arm, creating a more basic ligand that can cooperate with the metal to activate substrates like H₂ or alcohols. nsf.gov The subsequent reaction with the substrate leads to the rearomatization of the ligand, which provides a thermodynamic driving force for the catalytic cycle. Given the structural analogy, it is conceivable that appropriately designed this compound-based pincer ligands could also participate in MLC, opening up new catalytic possibilities, for instance, in hydrogenation and dehydrogenation reactions. nsf.gov

Integration into Supramolecular Assemblies

The planar, aromatic structure of this compound makes it an attractive component for the construction of supramolecular assemblies. These organized structures are formed and held together by non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, and it is the fundamental principle that governs the self-assembly of molecules into larger, well-defined supramolecular structures. The this compound scaffold possesses several features that can be exploited for molecular recognition and self-assembly.

The extended π-system of the phenanthridine core facilitates strong π-π stacking interactions, which are a major driving force for the self-assembly of aromatic molecules. These interactions can lead to the formation of one-dimensional stacks or more complex three-dimensional architectures. Furthermore, the nitrogen atom in the phenanthridine ring can act as a hydrogen bond acceptor, allowing for the formation of specific hydrogen-bonding networks with suitable donor molecules. The methyl group at the 6-position can also influence the packing of the molecules in the solid state through steric effects and weak C-H···π interactions.

While specific studies on the supramolecular assemblies of this compound are limited, research on related aromatic systems provides valuable insights. For example, studies on the co-crystallization of phenanthrene (B1679779) with electron acceptors like TCNQ (tetracyanoquinodimethane) have demonstrated the formation of charge-transfer complexes driven by π-π interactions. Similarly, the self-assembly of phenanthroline derivatives into supramolecular cages and frameworks through coordination with metal ions showcases how the introduction of specific recognition sites can lead to the formation of discrete, complex architectures. The principles learned from these related systems can guide the design of this compound-based building blocks for the construction of novel supramolecular materials with tailored properties and functions.

Host-Guest Chemistry with Phenanthridine Scaffolds

The unique architecture of the phenanthridine ring system makes it an excellent candidate for applications in host-guest chemistry, particularly in the recognition of biological macromolecules. The planar aromatic surface of phenanthridine derivatives facilitates non-covalent interactions, such as π-π stacking and intercalation, which are fundamental to molecular recognition processes.

A significant area of research has been the use of phenanthridine derivatives as probes for nucleic acids. mdpi.comnih.gov These compounds can insert themselves between the base pairs of DNA, a process known as intercalation. wikipedia.orgcuni.czmit.edu This binding event can lead to a detectable change in the photophysical properties of the phenanthridine derivative, such as an increase in fluorescence, allowing for the sensitive detection of DNA and RNA. nih.gov The curvature of the phenanthridine moiety is well-suited to the shape of DNA and RNA base pairs, enhancing the stability of the host-guest complex. nih.gov

The specificity of these interactions can be modulated by attaching various functional groups to the phenanthridine core. For instance, the incorporation of amino acids like lysine (B10760008) into peptide chains appended to the phenanthridine scaffold has been shown to enhance binding affinity and selectivity for specific DNA sequences. mdpi.com The positively charged lysine residues can interact with the negatively charged phosphate (B84403) backbone of DNA, complementing the intercalative binding of the phenanthridine unit. mdpi.com

The binding affinity of these phenanthridine-based hosts for nucleic acid guests can be quantified by their binding constants (K). Higher K values indicate stronger binding. The table below presents a selection of phenanthridine derivatives and their binding affinities for different nucleic acid structures.

| Phenanthridine Derivative | Guest (Nucleic Acid) | Binding Constant (K) [M⁻¹] |

| Lysine-Phenanthridine Conjugate (23) | AT-rich DNA | 2.5 x 10⁷ |

| Lysine-Phenanthridine Conjugate (23) | GC-rich DNA | Not specified |

| Glycine-Phenanthridine Conjugate (19) | DNA/RNA | Weaker binding than lysine conjugates |

| Ethidium Bromide | ds-DNA | ~1.5 x 10⁵ |

This table is generated based on data from the text and is for illustrative purposes.

Furthermore, the design of bis-phenanthridine derivatives, where two phenanthridine units are connected by a linker, can lead to even more complex and selective binding modes. beilstein-journals.org Depending on the length and flexibility of the linker, these molecules can exhibit bis-intercalation (intercalation of both phenanthridine units) or a combination of intercalation and groove binding. beilstein-journals.org Some cage-like bis-phenanthridinium compounds have demonstrated the ability to selectively recognize single-stranded polynucleotides over double-stranded ones. nih.gov

Role in Functional Materials Chemistry

The optoelectronic properties of phenanthridine derivatives make them attractive building blocks for the creation of novel functional materials. Their extended π-conjugated system is conducive to charge transport and can be tailored to absorb and emit light at specific wavelengths, opening up possibilities in areas such as organic electronics and sensor technology.

The fusion of the phenanthridine core with other aromatic systems can lead to the creation of extended π-conjugated molecules with interesting photophysical properties. An example of this is the synthesis of coumarin-phenanthridine fused heterocycles. acs.org These materials exhibit intriguing light and heat-sensitive behaviors.

One such compound, upon irradiation with UV light, undergoes a color change from light yellow to red. acs.org This photochromic behavior is irreversible and suggests potential applications in areas like molecular switches and data storage. acs.org Other derivatives within this family have demonstrated thermochromic properties, changing color in response to temperature variations. acs.org The development of such stimuli-responsive materials is a key area of interest in advanced materials science.

The synthesis of these fused systems can be achieved through methods like base-mediated annulation of N-alkylquinolinium iodide with coumarin (B35378). acs.org By modifying the substituents on both the phenanthridine and coumarin moieties, it is possible to tune the electronic structure and, consequently, the optical and electronic properties of the resulting material.

The photophysical properties of these novel π-conjugated systems are summarized in the table below:

| Compound | Stimulus | Observed Property | Potential Application |

| Coumarin-Phenanthridine Fused Heterocycle (1) | UV Light (352 nm) | Irreversible color change (yellow to red) | Molecular Switches, Data Storage |

| Coumarin-Phenanthridine Fused Heterocycle (2, 13, 17) | Heat | Negative thermochromism | Temperature Sensors |

This table is generated based on data from the text and is for illustrative purposes.

Phenanthridine derivatives also serve as valuable starting materials for the synthesis of larger, more complex polycyclic heteroaromatic frameworks. These larger structures, such as azahelicenes, are of interest due to their unique chiroptical properties and potential applications in asymmetric catalysis and materials science.

Azahelicenes are helically chiral molecules containing at least one nitrogen atom in their aromatic framework. The synthesis of cationic azahelicenes can be achieved through a C-H bond activation/annulation sequence starting from appropriately substituted phenanthridine derivatives. mdpi.com For example, a phenanthridine bearing a 1-naphthyl or a 9-phenanthryl moiety can undergo a catalytic reaction to form benzo irb.hrresearchgate.netisoquinolino[2,1-f]phenanthridin-5-ium and naphtho[2′,1′:7,8]isoquinolino[2,1-f]phenanthridin-5-ium salts, respectively. mdpi.com

These reactions expand the polycyclic aromatic system by forming new rings, leading to the desired helical structures. The resulting azahelicenes exhibit fluorescence in the visible region of the electromagnetic spectrum, with emission maxima ranging from 525 to 623 nm. mdpi.com The quantum yields of these materials are in the range of 7-20%. mdpi.com

The development of synthetic methodologies that allow for the controlled construction of these complex polycyclic frameworks from simpler building blocks like phenanthridine derivatives is crucial for the advancement of materials science. The ability to systematically modify the structure of these frameworks will enable the fine-tuning of their properties for specific applications.

Vii. Computational and Theoretical Chemistry of 6 Methylphenanthridine

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, offering insights into bonding, stability, and spectroscopic properties. For 6-methylphenanthridine, these calculations elucidate the distribution of electrons and energy levels of molecular orbitals, which govern its chemical and physical behavior.

Ab initio and Density Functional Theory (DFT) are two of the most widely used methods for the quantum chemical study of molecular systems. researchgate.net Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. dtu.dk DFT, on the other hand, calculates the electronic structure based on the electron density, offering a balance between computational cost and accuracy that makes it highly suitable for medium to large-sized molecules like this compound. researchgate.netkarazin.ua

Investigations into phenanthridine-based systems frequently employ DFT and its time-dependent extension (TD-DFT) to study their photophysical properties. rsc.org For this compound, DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine thermodynamic properties. A variety of functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), aug-cc-pVTZ) can be utilized to achieve the desired level of accuracy. karazin.uaarxiv.org For instance, studies on related heterocyclic systems have shown that functionals like ωB97X-D, CAM-B3LYP, and M06-2X perform well in predicting excitation energies. arxiv.org

A typical DFT investigation on this compound would yield key energetic and electronic data, as illustrated in the hypothetical data table below.

Table 1: Representative Theoretical Data from a DFT Calculation on this compound

| Calculated Property | Value | Description |

|---|---|---|

| Total Electronic Energy | -651.5 Hartrees | The total energy of the molecule in its optimized geometry. |

| Dipole Moment | 2.15 Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, related to the ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Related to the electronic excitation energy and chemical reactivity. |

The analysis of molecular orbitals (MOs) provides a detailed picture of the electronic structure. gaussian.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. uci.edu For an aromatic system like this compound, the HOMO and LUMO are typically π-type orbitals delocalized over the fused ring system.

The distribution of these orbitals can be visualized to identify regions of high electron density. The HOMO often indicates sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack. The methyl group at the 6-position acts as an electron-donating group, which influences the energy and distribution of these frontier orbitals.

Mulliken population analysis or other charge assignment schemes can be used to calculate the partial atomic charges on each atom. bhu.ac.in This charge distribution reveals the electrostatic potential of the molecule, highlighting electron-rich (negative) and electron-poor (positive) regions. The nitrogen atom in the phenanthridine (B189435) ring is expected to have a significant negative partial charge due to its higher electronegativity, making it a potential site for protonation or coordination. Molecular Electrostatic Potential (MESP) maps provide a visual representation of this charge distribution, which is crucial for understanding intermolecular interactions. bhu.ac.in

Computational Design and Prediction

Computational methods are increasingly used not only to analyze existing molecules but also to design new ones with desired properties and to predict their chemical behavior.

In silico (computer-based) design allows for the rapid generation and evaluation of virtual libraries of novel this compound analogs. nih.govbiointerfaceresearch.com By systematically modifying the parent structure, researchers can explore the effects of different functional groups on the molecule's properties. For example, in a study on the related 6,6′-biphenanthridine framework, analogues were generated in silico through various transformations, including alkylation, substitution with electron-donating and electron-withdrawing groups, and N-oxide formation. rsc.org

This approach can be applied to this compound to design derivatives with tailored electronic, optical, or biological properties. nih.govmdpi.com For instance, computational screening could identify substituents that tune the HOMO-LUMO gap to achieve specific fluorescence characteristics or that enhance binding affinity to a biological target. nih.gov This process significantly reduces the time and cost associated with synthesizing and testing new compounds. biointerfaceresearch.com

Table 2: Examples of In Silico Modifications to the this compound Scaffold

| Modification Type | Example Substituent | Predicted Effect | Potential Application |

|---|---|---|---|

| Electron-Donating Group | -OCH₃, -NH₂ | Raises HOMO energy, narrows HOMO-LUMO gap | Red-shifted fluorescence, enhanced reactivity |

| Electron-Withdrawing Group | -NO₂, -CN | Lowers LUMO energy, narrows HOMO-LUMO gap | Modified redox potential, altered electronic properties |

| Halogenation | -F, -Cl, -Br | Inductive effects, alters intermolecular interactions | Fine-tuning of crystal packing, modulation of solubility |

| Extended π-System | Aryl or vinyl groups | Decreases HOMO-LUMO gap significantly | Organic electronics, photosensitizers |

Computational chemistry can predict the feasibility and outcome of chemical reactions. researchgate.net For aromatic molecules like this compound, a key challenge is predicting the site selectivity of reactions such as electrophilic aromatic substitution or C-H functionalization. rsc.org

Computational models, often combining quantum mechanics (QM) with machine learning (ML), can predict which C-H bond in a molecule is most likely to react under specific conditions. chemrxiv.orgchemrxiv.org These models use calculated descriptors, such as atomic charges, frontier orbital densities (Fukui functions), and steric accessibility, to assess the reactivity of each potential site. chemrxiv.org By analyzing the transition state energies for different reaction pathways, chemists can predict the major product of a reaction, guiding synthetic efforts and minimizing trial-and-error experimentation.

For this compound, such models could predict the regioselectivity of nitration, halogenation, or metal-catalyzed C-H activation reactions, taking into account the directing effects of both the fused aromatic system and the methyl group.

Machine Learning and Data-Driven Approaches in Phenanthridine Chemistry

Machine learning (ML) and data-driven approaches are revolutionizing chemical research by leveraging large datasets to build predictive models. medium.comappliedclinicaltrialsonline.comrsc.org In the context of phenanthridine chemistry, these techniques can accelerate the discovery of new compounds and the prediction of their properties and reactivity.

ML models can be trained on datasets of known phenanthridine derivatives and their measured properties (e.g., solubility, biological activity, reaction yields). sciencelink.net Once trained, these models can predict the properties of new, untested phenanthridine analogs, including derivatives of this compound. This is a key component of Quantitative Structure-Activity Relationship (QSAR) studies. medium.com

Furthermore, ML is being applied to predict the outcomes of chemical reactions with increasing accuracy. appliedclinicaltrialsonline.com By learning from vast databases of published reactions, ML models can predict not only the products but also the optimal reagents, catalysts, and conditions. rsc.org This data-driven approach, when applied to the synthesis and functionalization of the phenanthridine scaffold, can uncover hidden relationships between reactants and outcomes, guiding the development of novel and efficient synthetic routes. appliedclinicaltrialsonline.com

Viii. Future Research Trajectories and Emerging Opportunities in 6 Methylphenanthridine Chemistry

Development of Highly Sustainable and Green Synthetic Methodologies

The increasing emphasis on green chemistry is steering the synthesis of phenanthridine (B189435) derivatives, including 6-methylphenanthridine, away from traditional methods that often require harsh conditions or toxic reagents. iwu.edu Future research is intensely focused on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign materials. nih.govmdpi.com

Key developments in this area include:

Photochemical Catalysis: The use of visible light to initiate reactions represents a significant green approach. rsc.org For instance, the metal-free, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines offers a mild and efficient route to 6-substituted phenanthridines. rsc.orgrsc.org This method often employs organic dyes like eosin (B541160) B as photocatalysts, operating under aerobic conditions. rsc.orgrsc.org

Metal-Free Conditions: Transitioning from heavy-metal catalysts (like palladium, copper, and rhodium) to metal-free reaction pathways is a major goal. researchgate.netresearchgate.net Strategies utilizing radical initiators or alkali-mediated processes, such as those involving potassium tert-butoxide (KOtBu), are being explored to facilitate C-C and C-N bond formations without the need for transition metals. researchgate.netnih.gov

Electrochemical Synthesis: Electrochemistry provides a powerful and green tool for synthesis, often avoiding the need for chemical oxidants or reductants. researchgate.net A benign electrochemical method has been reported for accessing 6-methylphenanthridines from 2-isocyanobiaryls, using N,N-dimethylformamide (DMF) as the methyl source at ambient temperature. researchgate.net

Benign Solvents and Catalysts: The replacement of volatile organic compounds (VOCs) with greener solvents like 2-MeTHF and cyclopentyl methyl ether (CPME) is a critical aspect of sustainable synthesis. nih.gov Similarly, the use of non-toxic, inexpensive, and easy-to-handle catalysts, such as bismuth triflate, is gaining traction. iwu.edu

Table 1: Comparison of Green Synthetic Methodologies for Phenanthridine Derivatives

| Methodology | Key Features | Advantages | Example Catalyst/Reagent | Ref |

|---|---|---|---|---|

| Photocatalysis | Utilizes visible light; often metal-free. | Mild reaction conditions, uses air as an oxidant. | Eosin B | rsc.org |

| Metal-Free Catalysis | Avoids transition metals. | Reduces metal contamination and toxicity. | Potassium tert-butoxide (KOtBu) | researchgate.net |

| Electrosynthesis | Uses electricity to drive reactions. | Avoids chemical reagents, high atom economy. | N,N-dimethylformamide (DMF) as a carbon source | researchgate.net |

| Green Solvents | Replaces hazardous solvents. | Reduced environmental impact and waste. | 2-MeTHF, CPME | nih.gov |

Exploration of Unprecedented Reaction Pathways and Mechanistic Discoveries

Understanding reaction mechanisms is fundamental to developing novel synthetic methods and optimizing existing ones. Research into this compound and its parent scaffold is uncovering new pathways, particularly through radical-mediated processes and C-H bond activation.

Radical-Mediated Reactions: Many modern syntheses of phenanthridines proceed through radical intermediates. researchgate.netnih.gov For example, the photolysis of acetophenone (B1666503) O-ethoxycarbonyl oximes generates iminyl radicals, which can lead to the formation of 3-substituted 6-methylphenanthridines in good to quantitative yields. beilstein-journals.org Mechanistic studies suggest that the reaction of 2-isocyanobiphenyls can involve an initial radical addition, followed by intramolecular aromatic substitution and subsequent oxidation/deprotonation to yield the final phenanthridine product. rsc.orgresearchgate.net The use of radical scavengers like TEMPO can help confirm the involvement of radical pathways by inhibiting the reaction. researchgate.net

C-H Bond Activation: Palladium-catalyzed C-H activation has become a powerful strategy for constructing phenanthridine and phenanthridinone skeletons. researchgate.netbeilstein-journals.org This approach allows for the direct functionalization of C-H bonds, offering a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.org For instance, a method involving the sequential C-H arylation of a benzylpicolinamide followed by an intramolecular C-H amination and oxidation provides a novel pathway to the phenanthridine core. beilstein-journals.org

Advancements in Computational and Data-Driven Design for Synthetic Efficiency

Computational chemistry and artificial intelligence (AI) are emerging as transformative tools in the design and optimization of synthetic pathways. preprints.orgrsc.org These approaches accelerate the discovery of new derivatives and enhance the efficiency of their production.

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to investigate the photophysical properties of phenanthridine-based frameworks. rsc.org Such studies can predict the energies of singlet and triplet excited states, helping to identify promising candidates for applications like singlet fission materials in photovoltaics. By modeling various structural modifications in silico, researchers can prioritize synthetic targets with desired electronic properties, saving significant experimental time and resources. rsc.org

AI-Driven Synthesis Optimization: Artificial intelligence is beginning to revolutionize synthetic chemistry by optimizing reaction pathways. preprints.org AI algorithms can analyze vast datasets from chemical literature to predict optimal reaction conditions, suggest novel synthetic routes through retrosynthetic analysis, and streamline multi-step syntheses. preprints.org While still in its early stages for specific targets like this compound, the integration of AI with cheminformatics and automated robotic systems holds the potential to dramatically accelerate the development of more sustainable and cost-effective production methods. preprints.org

Expansion of Catalytic Applications with Phenanthridine-Derived Ligands